molecular formula C12H14O3 B1490693 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 1520556-11-9

3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

Cat. No. B1490693
CAS RN: 1520556-11-9
M. Wt: 206.24 g/mol
InChI Key: ISZYZCAEQAXLBG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, also known as DMDBC, is a compound commonly used in scientific research. It is a versatile organic compound that has been found to have a wide range of applications in the fields of synthetic chemistry, biochemical research, and pharmacology. DMDBC is a highly reactive compound, which makes it a valuable tool for scientists to use in their experiments.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agent Synthesis

This compound has been utilized in the synthesis of novel therapeutic agents, particularly in the development of anticancer drugs. Its structure serves as a scaffold for creating benzodiazepine derivatives, which have shown potential in inhibiting cancer cell growth .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, it acts as a versatile building block for constructing complex heterocyclic compounds. Its reactivity enables the formation of various oxazine and thiazine derivatives, which are valuable intermediates in synthesizing pharmaceuticals .

Materials Science: Organic Semiconductor Fabrication

The compound’s unique structure is beneficial in the field of materials science, particularly in creating organic semiconductors. It contributes to the development of organic light-emitting diode (OLED) materials and organic solar cell components .

Analytical Chemistry: Chromatography and Spectroscopy

Due to its well-defined crystalline structure and purity, this compound is suitable for use in analytical techniques such as chromatography and spectroscopy. It can serve as a standard for calibrating instruments and validating analytical methods .

Environmental Science: Dye-Sensitized Solar Cells

Its derivatives have been explored as counter electrodes in dye-sensitized solar cells (DSSCs), contributing to renewable energy research. The compound’s stability and electronic properties make it an excellent candidate for enhancing the efficiency of DSSCs .

High-Throughput Screening: Drug Discovery

The compound’s framework is used in high-throughput screening processes to identify potential drug candidates. Its modifiable structure allows for rapid synthesis of diverse analogs, accelerating the drug discovery process .

properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZYZCAEQAXLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)C=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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